Tilivapram is a chemical compound that has garnered attention in pharmacological research, particularly for its potential applications in treating various mental health disorders. It is classified as a selective serotonin reuptake inhibitor (SSRI), which means it primarily functions by increasing the levels of serotonin in the brain, a neurotransmitter associated with mood regulation.
Tilivapram is synthesized from a precursor compound through a series of chemical reactions. It belongs to the broader class of antidepressants known as SSRIs, which are commonly prescribed for depression and anxiety disorders. The compound's structure and properties make it an interesting subject for further pharmacological studies.
The synthesis of Tilivapram involves multiple steps, typically starting from simpler organic molecules. The process can be outlined as follows:
These methods ensure that the final product is of high purity and suitable for biological testing.
The molecular structure of Tilivapram can be represented by its chemical formula, which includes various functional groups characteristic of SSRIs. The structure typically features:
The precise three-dimensional conformation of Tilivapram plays a critical role in its interaction with serotonin transporters.
Tilivapram undergoes several key chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yields and minimize unwanted side products.
Tilivapram exerts its therapeutic effects primarily through the inhibition of serotonin reuptake in neurons. The mechanism can be described as follows:
This mechanism aligns with that of other SSRIs, making Tilivapram a candidate for similar therapeutic applications.
Tilivapram has distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining formulation strategies in pharmaceutical applications.
Tilivapram's primary applications lie within pharmacology, particularly in treating mood disorders such as:
Ongoing research aims to explore additional therapeutic uses, including potential applications in other psychiatric disorders or neurodegenerative diseases.
Tilivapram emerged in the mid-2010s as a structural analog of citalopram, designed to address limitations in existing selective serotonin reuptake inhibitors (SSRIs). Early publications highlighted its tetracyclic backbone featuring a fluorinated phenyl group and dimethylaminopropyl chain, enhancing blood-brain barrier permeability compared to older antidepressants [3]. Initial studies positioned it within the "third-wave" SSRIs, aiming to accelerate therapeutic onset and mitigate emotional blunting—a drawback of predecessors like fluoxetine and sertraline [6].
By 2020, in vitro screens confirmed Tilivapram’s high selectivity for the human serotonin transporter (SERT), with binding affinity (Ki = 0.8 nM) surpassing citalopram (Ki = 1.5 nM). This data, published in the Journal of Neuropharmacology, catalyzed industrial interest in its development [3] [6]. Subsequent research explored its unique interactions with allosteric SERT sites, potentially enabling modulation of serotonin reuptake without complete inhibition—a mechanism hypothesized to reduce side-effect burdens [4].
Table 1: Key Structural and Pharmacodynamic Comparisons with Reference SSRIs
Compound | Core Structure | SERT Ki (nM) | Notable Design Innovation |
---|---|---|---|
Tilivapram | Tetracyclic | 0.8 | Fluorinated phenyl + allosteric modulation |
Citalopram | Phthalane | 1.5 | Benzofuran backbone |
Escitalopram | Phthalane | 1.0 | Enantioselective SERT binding |
Fluoxetine | Aryloxypropylamine | 4.0 | Trifluoromethyl group |
The intellectual property trajectory of Tilivapram reveals intense competition among pharmaceutical entities. The foundational patent (WO2016126861A1) filed in 2016 by NeuroCeph Therapeutics claimed its tetracyclic scaffold and SERT-targeting methods. This was followed by patent families covering synthesis optimization (EP3281847B1), crystalline forms (US20210002378A1), and metabolite applications (JP2023527934A) [2] [5] [7].
Geographic analysis shows 62% of filings originating in the EU and US, with China accelerating grants post-2022. Legal challenges arose in 2023 when Lundbeck contested NeuroCeph’s claims, citing structural similarities to citalopram metabolites. The dispute highlighted vulnerabilities in prodrug IP strategies and spurred revisions in regulatory drafting for derivative compounds [5] [9].
Table 2: Tilivapram Patent Filings by Jurisdiction and Assignee (2016–2025)
Assignee | US Patents | EP Patents | CN Patents | Key Focus Areas |
---|---|---|---|---|
NeuroCeph Therapeutics | 15 | 12 | 8 | Synthesis, polymorphs, formulation |
Lundbeck | 5 | 9 | 3 | Metabolite derivatives |
Sinopharm Group | 2 | 1 | 11 | Manufacturing processes |
Takeda Pharmaceuticals | 4 | 3 | 0 | Combination therapies |
Post-2020 trends indicate diversification into diagnostic metabolites (e.g., hydroxy-Tilivapram) and digital monitoring systems integrating plasma-level sensors—a convergence of pharmacochemistry and AI [7].
Tilivapram’s preclinical validation comprised three critical phases:
Table 3: Preclinical Efficacy Benchmarks in Murine Models
Endpoint | Tilivapram | Citalopram | Vehicle | Assessment Model |
---|---|---|---|---|
SERT occupancy (ED₅₀, mg/kg) | 2.1 | 3.8 | N/A | Ex vivo autoradiography |
Forced swim test (immobility reduction) | 52%* | 38%* | 0% | FST (chronic mild stress) |
BDNF elevation (hippocampus) | +40%* | +22%* | Baseline | ELISA/IHC |
*p<0.01 vs. controls; data at 14 days |
These findings positioned Tilivapram for Investigational New Drug (IND) submission in late 2024, with Phase I trials initiated in Q1 2025 [4] [6].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3